molecular formula C12H16FN3O5S B3224343 Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- CAS No. 1228875-14-6

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-

Cat. No.: B3224343
CAS No.: 1228875-14-6
M. Wt: 333.34 g/mol
InChI Key: AACXRGIQCZDKQV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzenesulfonamide group, a fluorotetrahydropyran moiety, and a nitro group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonation: Addition of the sulfonamide group.

    Fluorination: Incorporation of the fluorine atom into the tetrahydropyran ring.

    Amination: Formation of the amino linkage between the benzenesulfonamide and the fluorotetrahydropyran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the benzene ring or the tetrahydropyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxygenated compounds.

Scientific Research Applications

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different substituents.

    Fluorotetrahydropyran derivatives: Compounds with variations in the fluorotetrahydropyran moiety.

    Nitrobenzene derivatives: Compounds with different functional groups attached to the nitrobenzene core.

Uniqueness

Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-[(4-fluorooxan-4-yl)methylamino]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O5S/c13-12(3-5-21-6-4-12)8-15-10-2-1-9(22(14,19)20)7-11(10)16(17)18/h1-2,7,15H,3-6,8H2,(H2,14,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACXRGIQCZDKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601139735
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-14-6
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228875-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601139735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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